2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
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Overview
Description
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a chemical compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group, a hydroxymethyl group, and a phenoxy group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with propanoic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[4-Chloro-2-(carboxymethyl)phenoxy]propanoic acid.
Reduction: Formation of 2-[4-Hydroxy-2-(hydroxymethyl)phenoxy]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties compared to other phenoxy compounds .
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIATGPQELCUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022009 |
Source
|
Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248367-20-5 |
Source
|
Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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